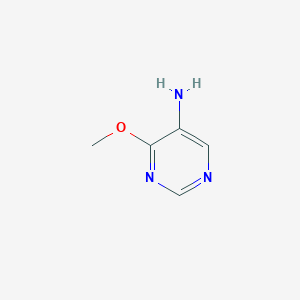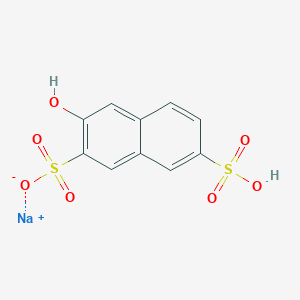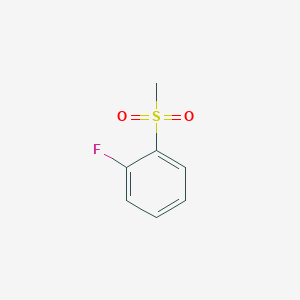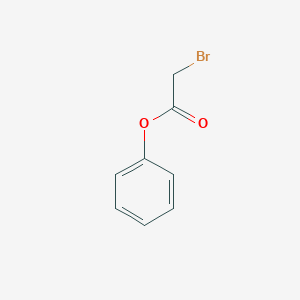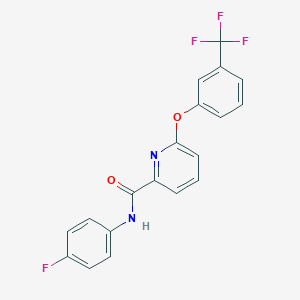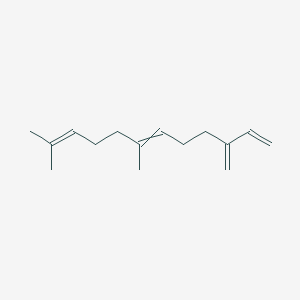
β-Farnesens
Übersicht
Beschreibung
(E)-beta-farnesene is a natural product found in Humulus lupulus, Malus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biokraftstoffproduktion
β-Farnesens: ist ein vielversprechender Vorläufer für die Biokraftstoffproduktion, insbesondere als Additiv für Flugkraftstoff. Seine Produktion durch das Bakterium Cupriavidus necator zeigt das Potenzial für eine nachhaltige Biokraftstoffsynthese. Dieses Bakterium kann sowohl auf hetero- als auch autotrophen Substraten wachsen, was es zu einem vielseitigen Wirt für die Produktion im industriellen Maßstab macht .
Pharmazeutische Industrie
Die pharmazeutische Industrie profitiert von This compound aufgrund seiner antibakteriellen Eigenschaften. Es hat sich gegen verschiedene Bakterienstämme als wirksam erwiesen, insbesondere in Kombination mit Antibiotika wie Cefepim, wodurch deren Wirksamkeit erhöht wird . Diese Synergie könnte zu neuen Behandlungen für antibiotikaresistente Infektionen führen.
Krebsforschung
Die Forschung hat gezeigt, dass This compound Eigenschaften haben könnte, die bei der Bekämpfung von krebserregenden Bakterien helfen . Dies eröffnet potenzielle Wege für die Krebsvorsorgeforschung, bei der es zur Entwicklung von Behandlungen eingesetzt werden könnte, die auf krebsauslösende Stoffe abzielen.
Gentechnik und Optimierung der Fermentation
This compound: Produktion wurde durch Gentechnik und Optimierung der Fermentation verbessert. So führte die Überexpression des Coenzym-A-Synthese-bezogenen Gens Pantothenatkinase und die Zugabe von wasserlöslichen Vitaminen in das Kulturmedium zu einer signifikanten Steigerung des This compound-Titers . Dies zeigt das Potenzial der Verbindung für die großtechnische Produktion durch biotechnologische Fortschritte.
Wirkmechanismus
Target of Action
Beta-Farnesene, an acyclic sesquiterpene compound, primarily targets the olfactory system of aphids . It interacts with odorant binding proteins (OBPs) and olfactory receptors (ORs) in the aphid olfactory system .
Mode of Action
The interaction of Beta-Farnesene with its targets results in a warning signal among aphids . This alarm pheromone causes aphids to disperse rapidly, thereby reducing the density of aphid populations on plants .
Biochemical Pathways
Beta-Farnesene is produced through the mevalonate pathway . Overexpression of mevalonate pathway genes and screening of beta-Farnesene synthase can increase the production of beta-Farnesene . Additionally, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium can further enhance the production of beta-Farnesene .
Result of Action
The primary molecular effect of Beta-Farnesene is the dispersion of aphid populations, reducing their density on plants . This can have significant benefits for agriculture, as it can help to control aphid populations and reduce the spread of aphid-borne diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Beta-Farnesene. For example, the production of Beta-Farnesene can be influenced by the addition of certain amino acids/nucleobases . .
Biochemische Analyse
Biochemical Properties
Beta-Farnesene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) has been shown to increase the beta-Farnesene titer .
Cellular Effects
Beta-Farnesene influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The changes in intracellular metabolites in the beta-Farnesene titer-increased group were analyzed using non-targeted metabolomics .
Molecular Mechanism
The molecular mechanism of beta-Farnesene involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The overexpression of mevalonate pathway genes and screening of beta-Farnesene synthase resulted in a beta-Farnesene titer of 245 mg L −1 in glucose media .
Temporal Effects in Laboratory Settings
Over time, the effects of beta-Farnesene can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the beta-Farnesene titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .
Metabolic Pathways
Beta-Farnesene is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. The overexpression of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and beta-Farnesene synthase further increased the titer of beta-Farnesene to 470 mg L −1 .
Eigenschaften
IUPAC Name |
7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860230 | |
| Record name | 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77129-48-7 | |
| Record name | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77129-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


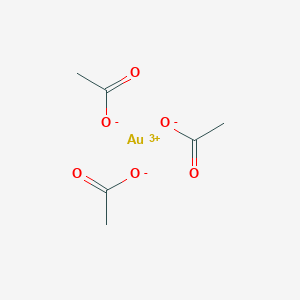
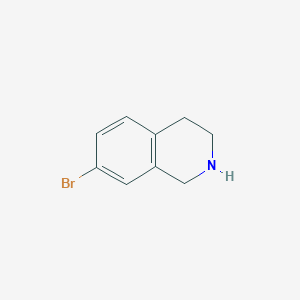
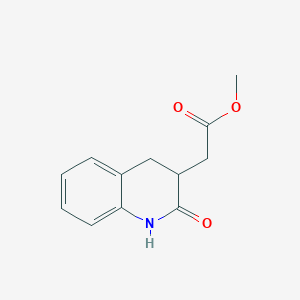

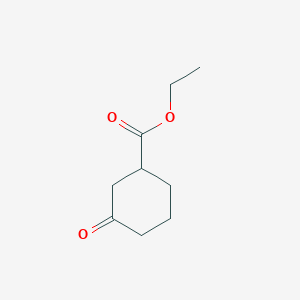
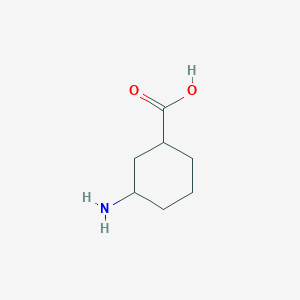
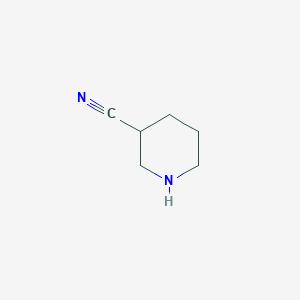
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
